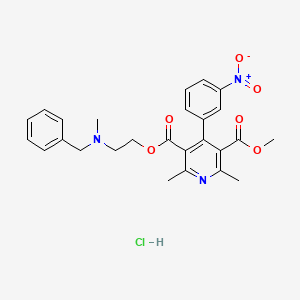
3-Isothiocyanatobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isothiocyanatobenzamide is a chemically synthesized compound belonging to the class of isothiocyanate compounds. It has the molecular formula C8H6N2OS and a molecular weight of 178.2 g/mol. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzamide structure, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiocyanatobenzamide typically involves the reaction of primary amines with carbon disulfide (CS2) and triethylamine (TEA) to form dithiocarbamate salts. These salts are then decomposed using tosyl chloride to yield the desired isothiocyanate . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs high-yielding and mild reaction conditions. Electrochemical methods and photocatalyzed reactions are also used to produce isothiocyanates efficiently without toxic reagents .
Chemical Reactions Analysis
Types of Reactions: 3-Isothiocyanatobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thioureas.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate carbon, leading to the formation of thioureas and other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols under mild conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Thioureas and other substituted derivatives.
Scientific Research Applications
3-Isothiocyanatobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing isothiocyanate groups into molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isothiocyanatobenzamide involves its interaction with various molecular targets and pathways. Isothiocyanates are known to exert their effects by modifying proteins and enzymes through the formation of thiourea derivatives. This modification can inhibit the activity of certain enzymes and disrupt cellular processes, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
- Phenyl isothiocyanate (PITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Phenyl ethyl isothiocyanate (PEITC)
- Sulforaphane (SFN)
Comparison: 3-Isothiocyanatobenzamide is unique due to its benzamide structure combined with the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. For example, while sulforaphane (SFN) is well-known for its anticancer properties, this compound’s benzamide moiety may offer additional interactions with biological targets, potentially enhancing its therapeutic effects .
Properties
Molecular Formula |
C8H6N2OS |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
3-isothiocyanatobenzamide |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)6-2-1-3-7(4-6)10-5-12/h1-4H,(H2,9,11) |
InChI Key |
WEQNVUZRJACTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=C=S)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(6-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13445165.png)

![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
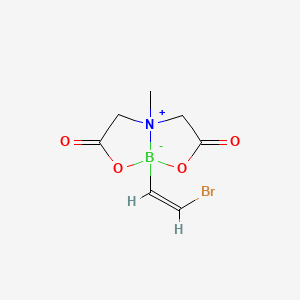

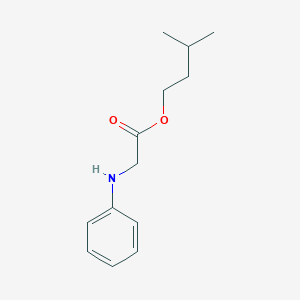
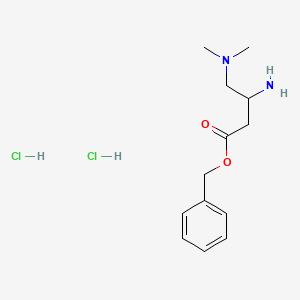
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
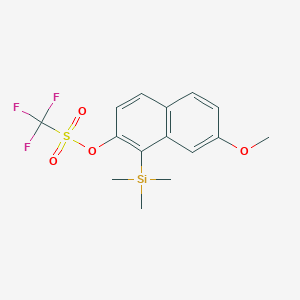
![10-[ethoxy(phenylmethoxy)phosphoryl]-N-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]decanamide](/img/structure/B13445223.png)


